1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a complex organic compound that features a chlorophenyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 2-chloroaniline. This intermediate is then reacted with furan-2-carbaldehyde and thiophene-3-carbaldehyde under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-furyl)urea
- 1-(2-Chlorophenyl)-3-(2-thienyl)urea
- 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea
Uniqueness
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-13-4-1-2-5-14(13)20-16(21)19-11-17(22,12-7-9-24-10-12)15-6-3-8-23-15/h1-10,22H,11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADDREKHIJYFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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